molecular formula C6H4Cl2N2O B11762461 4,5-Dichloropicolinamide

4,5-Dichloropicolinamide

Katalognummer: B11762461
Molekulargewicht: 191.01 g/mol
InChI-Schlüssel: XEEHJXAEGOVECA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloropicolinamide is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of picolinamide, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its stability and is commonly used as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dichloropicolinamide can be synthesized through various methods. One common approach involves the chlorination of picolinamide. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the 4th and 5th positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloropicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4,5-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzyme inhibition or activation, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dichloropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable intermediate in various synthetic processes .

Eigenschaften

Molekularformel

C6H4Cl2N2O

Molekulargewicht

191.01 g/mol

IUPAC-Name

4,5-dichloropyridine-2-carboxamide

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H,(H2,9,11)

InChI-Schlüssel

XEEHJXAEGOVECA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1C(=O)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.